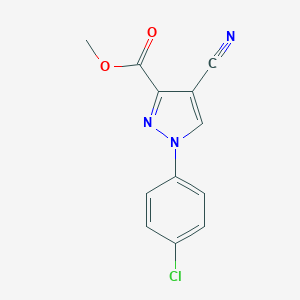![molecular formula C28H18N4O2 B283103 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one, also known as JWH-018, is a synthetic cannabinoid that was first developed in the 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana, and is known to have similar effects on the body.
Mécanisme D'action
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one acts on the endocannabinoid system by binding to cannabinoid receptors in the brain. It has a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of THC. When 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It has also been shown to have effects on the immune system, including the suppression of T-cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one in lab experiments is that it is a highly potent and selective agonist for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one is that it has been shown to have significant toxicity in some animal studies, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced toxicity. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as the potential for addiction and dependence. Additionally, research is needed to better understand the effects of synthetic cannabinoids on specific populations, such as adolescents and pregnant women.
Méthodes De Synthèse
The synthesis of 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one involves several steps, including the reaction of 2-naphthoyl chloride with 1,5-diphenyl-1H-pyrazole in the presence of a base to form 2-naphthoyl-1,5-diphenyl-1H-pyrazole. This compound is then reacted with 1,2,4-triazole-3-amine in the presence of a catalyst to form 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one.
Applications De Recherche Scientifique
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one has been used extensively in scientific research to understand the mechanism of action of synthetic cannabinoids and their effects on the body. It has been used in studies to investigate the binding affinity of synthetic cannabinoids to cannabinoid receptors in the brain and to understand the effects of these compounds on the endocannabinoid system.
Propriétés
Formule moléculaire |
C28H18N4O2 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
3-(naphthalene-2-carbonyl)-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H18N4O2/c33-25-18-24(20-10-3-1-4-11-20)31-27(30-32(28(31)29-25)23-13-5-2-6-14-23)26(34)22-16-15-19-9-7-8-12-21(19)17-22/h1-18H |
Clé InChI |
BIZAVDBSYQQDLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)



![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283038.png)
![Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283040.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)